molecular formula C8H11BrN2O2 B2783429 tert-Butyl 2-bromo-1H-imidazole-1-carboxylate CAS No. 1207457-15-5

tert-Butyl 2-bromo-1H-imidazole-1-carboxylate

Cat. No.: B2783429
CAS No.: 1207457-15-5
M. Wt: 247.092
InChI Key: PWYKQUCAFBSQLH-UHFFFAOYSA-N
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Description

* tert-Butyl 2-bromo-1H-imidazole-1-carboxylate * (CAS: 1207457-15-5) is a valuable Boc-protected bromoimidazole building block in organic and medicinal chemistry research. This compound, with a molecular formula of C 8 H 11 BrN 2 O 2 and a molecular weight of 247.09, is typically supplied as a white to off-white powder . Its primary application lies in the synthesis of more complex molecules, particularly as a precursor for the development of substituted imidazole carboxamides, which are investigated for their potential in treating a range of medical disorders, including neurodegenerative diseases and cancer . The structure features a bromine atom at the 2-position of the imidazole ring, making it an effective electrophile for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen can be selectively removed under mild acidic conditions to reveal the free imidazole NH, allowing for further functionalization at that site . This dual functionality makes it a versatile intermediate for constructing combinatorial libraries and exploring structure-activity relationships in drug discovery programs. The product is offered with a high purity of 99% minimum and requires storage at 2-8°C, sealed under dry conditions, to maintain stability . According to safety information, this compound may cause skin and eye irritation and may be harmful if swallowed . Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use.

Properties

IUPAC Name

tert-butyl 2-bromoimidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYKQUCAFBSQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CN=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-1H-imidazole-1-carboxylate typically involves the bromination of tert-butyl imidazole-1-carboxylate. One common method includes the reaction of tert-butyl imidazole-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromo-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : tert-butyl 2-bromo-1H-imidazole-1-carboxylate
  • Molecular Formula : C₈H₁₁BrN₂O₂
  • Molecular Weight : 247.09 g/mol
  • CAS Number : 1207457-15-5

The compound features a tert-butyl ester group and a bromomethyl substituent on the imidazole ring, which contribute to its reactivity and biological activity.

Medicinal Chemistry

Drug Development : The benzimidazole core present in this compound is known for its biological activity, particularly in the development of antiviral, antifungal, and anticancer agents. The structure allows for interaction with various biological targets, making it a promising candidate in drug discovery.

Mechanism of Action : The bromomethyl group can act as an alkylating agent, modifying biological molecules such as DNA and proteins. This modification can lead to alterations in cellular functions, potentially inducing apoptosis in cancer cells or inhibiting pathogen growth.

Organic Synthesis

Building Block for Complex Molecules : this compound serves as a crucial intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, facilitating the construction of diverse chemical architectures.

Anticancer Activity

Research has shown that derivatives of imidazole exhibit significant anticancer properties. A study on structure-activity relationships (SAR) indicated that modifications at the bromomethyl position enhance cytotoxicity against various cancer cell lines. For example:

CompoundIC50 (µg/mL)Mechanism of Action
Compound A1.61 ± 1.92Apoptosis induction via caspase activation
Compound B1.98 ± 1.22Inhibition of tubulin polymerization
This compoundTBDPotential alkylation of DNA

These findings suggest that the compound may induce apoptosis through mechanisms similar to those observed in known anticancer agents.

Antiviral and Antifungal Properties

The benzimidazole scaffold has also been explored for its antiviral and antifungal activities. Compounds with similar structures have demonstrated efficacy against various viral infections and fungal growth, indicating a broad spectrum of biological activity that this compound may also exhibit.

Summary of Findings

The unique structure of this compound allows it to function effectively in both medicinal chemistry and organic synthesis. Its ability to modify biological molecules positions it as a valuable candidate for further research in drug development.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-1H-imidazole-1-carboxylate involves its interaction with molecular targets through its imidazole ring. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole and Benzoimidazole Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituents Key Applications Synthesis Method (Example)
tert-Butyl 2-bromo-1H-imidazole-1-carboxylate C₈H₁₁BrN₂O₂ Bromine (C2), Boc (N1) Pharmaceutical intermediates Alkylation of imidazole derivatives
tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate C₁₂H₁₃BrN₂O₂ Bromine (C6), Boc (N1), benzene ring Kinase inhibitors, agrochemicals Similar alkylation with brominated benzoimidazole
tert-Butyl 2-sulfanylidene-2,3-dihydro-1H-imidazole-1-carboxylate C₈H₁₂N₂O₂S Sulfanyl (C2), Boc (N1) Tyrosinase inhibition, pigmentation therapy Nucleophilic substitution
tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate C₁₃H₁₅ClN₂O₂ Chloromethyl (C2), Boc (N1), benzene ring Antibacterial agents, medical intermediates SN2 reactions with chloromethyl precursors

Structural and Reactivity Comparisons

  • Bromine vs. Chlorine/Sulfur Substituents :

    • The bromine in this compound enhances its utility in Suzuki-Miyaura cross-coupling reactions due to its moderate leaving-group ability and stability . In contrast, the chloromethyl group in the benzoimidazole analog (C₁₃H₁₅ClN₂O₂) is more reactive in nucleophilic substitutions, making it suitable for alkylation steps in drug synthesis .
    • The sulfanylidene derivative (C₈H₁₂N₂O₂S) forms strong N–H···S hydrogen bonds in its crystal lattice, improving its solubility and stability in polar solvents .
  • Imidazole vs. Benzoimidazole Core :

    • Benzoimidazole derivatives (e.g., C₁₂H₁₃BrN₂O₂) exhibit extended aromaticity, enhancing π-π stacking interactions in protein binding, which is critical for kinase inhibition . The imidazole core (C₈H₁₁BrN₂O₂) offers greater synthetic flexibility for functionalization at the 4- and 5-positions .

Crystallographic and Physical Properties

  • Crystal Packing :
    • The sulfanylidene analog crystallizes with a dihedral angle of 5.9° between the imidazole and Boc groups, forming inversion dimers via N–H···S bonds . This contrasts with brominated analogs, where bromine’s larger atomic radius may lead to distinct packing patterns.
  • Benzoimidazole derivatives (e.g., C₁₂H₁₃BrN₂O₂) show higher thermal stability owing to their fused aromatic system .

Biological Activity

Tert-Butyl 2-bromo-1H-imidazole-1-carboxylate is a synthetic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. Imidazole derivatives are known for their roles in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

  • Molecular Formula : C₉H₁₃BrN₂O₂
  • Molar Mass : Approximately 323.19 g/mol
  • Density : Estimated at 1.37 g/cm³
  • Boiling Point : Approximately 410.6 °C

The compound features a tert-butyl group, a bromine atom at the second position of the imidazole ring, and a carboxylate functional group, contributing to its reactivity and potential biological activity .

This compound operates through several biochemical pathways:

  • Antimicrobial Activity : The compound exhibits effectiveness against various bacterial and fungal strains. Imidazole derivatives are often utilized in developing new antibiotics due to their ability to disrupt microbial cell functions .
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. It serves as a precursor in synthesizing bioactive compounds that target cancer cells .

Antimicrobial Activity

Imidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that they can effectively combat various bacterial strains, including those resistant to conventional antibiotics.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. For instance, in vitro studies have reported that derivatives of imidazole exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) .

CompoundCell LineIC50 (μM)Notes
This compoundMCF-7Not specifiedPotential cytotoxic activity
DoxorubicinMCF-70.12 - 2.78Reference compound for comparison

Study on Antituberculosis Activity

A high-throughput screening (HTS) study targeting Mycobacterium tuberculosis glutamine synthetase identified several active classes of compounds related to imidazoles. Although specific derivatives showed promising IC50 values, further optimization is required to enhance their efficacy against tuberculosis .

Evaluation of Anticancer Effects

In a study examining novel imidazole derivatives, researchers evaluated their effects on various cancer cell lines. Compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis in treated cells, indicating their potential as anticancer agents .

Pharmacokinetics

This compound is soluble in various organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. Its pharmacokinetic profile suggests that it can be effectively absorbed and distributed within biological systems, making it suitable for therapeutic applications .

Q & A

Q. How can reaction mechanisms involving bromine displacement be validated using isotopic labeling?

  • Methodology : Synthesize 81Br^{81}Br-labeled analogs and track isotopic distribution via LC-MS. Perform kinetic isotope effect (KIE) studies to distinguish between SN1 and SN2 pathways. Use 15N^{15}N-labeled imidazole derivatives to probe nitrogen participation in transition states .

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